molecular formula C18H16ClNO2 B2409804 3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole CAS No. 478066-37-4

3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole

Cat. No.: B2409804
CAS No.: 478066-37-4
M. Wt: 313.78
InChI Key: HTMVXYNGBJMUHP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a dimethylphenoxy group attached to an oxazole ring

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.

    Introduction of the dimethylphenoxy group: This can be done through nucleophilic substitution reactions using dimethylphenol derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium on carbon), and specific temperature and pressure conditions

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole stands out due to its unique structural features and potential applications. Similar compounds include:

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its biological activities and use in medicinal chemistry.

    3-(4-Chlorophenyl)-3-(2,3-dimethylphenoxy)-2-benzofuran-1(3H)-one:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-12-4-3-5-18(13(12)2)21-11-16-10-17(20-22-16)14-6-8-15(19)9-7-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMVXYNGBJMUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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